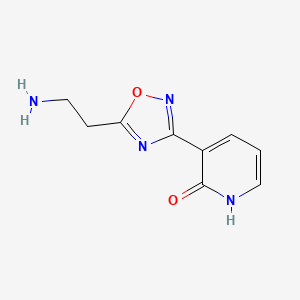

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNUFQZNJGBQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one involves established synthetic organic chemistry techniques centered on cyclocondensation to form the oxadiazole ring, strategic introduction of the 2-aminoethyl side chain, and coupling with the pyridinone moiety. The methods are supported by extensive research literature demonstrating reliable routes with moderate to good yields. Optimization of reaction conditions and purification steps is critical to obtaining high-purity final products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one undergoes several key types of reactions, including:

Oxidation: : Oxidative transformations typically use reagents like potassium permanganate or chromium trioxide.

Reduction: : Reductive processes can employ hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: : Commonly achieved using halogenating agents or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophilic reagents: : Halogenating agents, Grignard reagents.

Major Products Formed

The main products formed include various substituted derivatives that expand its utility in further chemical synthesis and application.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one serves as an important building block for the synthesis of more complex molecules. Its reactivity enables the formation of various derivatives that can be utilized in further chemical reactions.

Synthesis Techniques

The synthesis typically involves:

- Formation of the Oxadiazole Ring : Achieved through cyclization of acylhydrazines with nitriles.

- Formation of the Pyridin-2(1H)-one Ring : Accomplished via cyclization of aminopentadienoate derivatives in the presence of strong bases like sodium hydride.

Biological Research

In biological contexts, derivatives of this compound are investigated for their interactions with biological macromolecules. The ability to modulate enzyme activity and receptor binding positions it as a candidate for drug development.

Potential Biological Activities

Research indicates that this compound may exhibit:

- Anticancer properties by targeting specific cellular pathways.

- Neuroprotective effects through modulation of neurotransmitter systems.

Medicinal Chemistry

The pharmacological properties of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one are being explored for potential applications in treating neurological disorders and certain types of cancer. Mechanistic studies suggest that it may act on various molecular targets such as kinases and G-protein-coupled receptors.

Industrial Applications

Industrially, this compound is utilized in the synthesis of advanced materials with unique properties. Its heterocyclic nature lends itself to applications in:

- Specialty chemicals.

- Corrosion inhibitors.

The compound's ability to form stable intermediates makes it suitable for producing advanced polymers and other materials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth.

Case Study 2: Neuroprotection

Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to their ability to modulate glutamate receptors effectively.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one acts through multiple pathways depending on its specific application. In pharmacology, it typically modulates enzyme activity or receptor binding, leading to altered cellular responses.

Molecular Targets and Pathways Involved

Its molecular targets may include enzymes like kinases or proteases, and receptors such as G-protein-coupled receptors. By binding to these targets, it can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can be contrasted with the following analogs:

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one ()

- Structure: The oxadiazole ring is substituted with a 2-methylphenyl group instead of 2-aminoethyl.

- The absence of a protonatable amine limits ionic interactions, which may alter binding affinity in biological systems.

- Implications: This analog is likely more suited for targets requiring hydrophobic interactions, whereas the aminoethyl variant could target polar binding pockets.

5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one ()

- Structure: Features a naphthyridinone core (a bicyclic system) instead of pyridinone, with a 5-methyl-oxadiazole substituent.

- The methyl group on the oxadiazole reduces polarity compared to the aminoethyl group, affecting solubility and electronic properties.

- Implications : The expanded aromatic system may improve binding to flat enzymatic pockets, but reduced polarity could limit bioavailability.

3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one ()

- Structure: Replaces the oxadiazole ring with a pyrazole group and includes an amino substituent on the pyridinone core.

- Key Differences: The pyrazole ring is electron-rich, contrasting with the electron-deficient oxadiazole, altering electronic interactions.

- Implications : This compound may exhibit distinct selectivity profiles in biological assays due to altered electronic and hydrogen-bonding properties.

Biological Activity

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound that combines the structural features of both oxadiazole and pyridone rings. Its unique chemical structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 206.20 g/mol

- CAS Number : 1996203-39-4

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of an appropriate acylhydrazine with nitriles under acidic conditions.

- Formation of the Pyridin-2(1H)-one Ring : This is usually accomplished by cyclizing an aminopentadienoate derivative in the presence of a strong base, such as sodium hydride.

The biological activity of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It can modulate enzyme activity by binding to active sites or allosteric sites, influencing pathways related to cell growth and apoptosis.

- Receptors : The compound may act as an agonist or antagonist at specific receptors, impacting cellular signaling pathways involved in various physiological processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | < 10 | Induces apoptosis via p53 activation |

| 5b | U-937 | < 15 | Inhibits cell proliferation through caspase activation |

These findings indicate that compounds similar to 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one may also exhibit significant cytotoxic effects against cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been tested against human carbonic anhydrases (hCA), which are implicated in cancer progression:

| Enzyme Target | Inhibition Type | IC (nM) |

|---|---|---|

| hCA IX | Selective Inhibitor | 89 |

| hCA II | Non-selective Inhibitor | 750 |

These results suggest that the compound could serve as a lead for developing selective inhibitors for therapeutic applications in oncology .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity. Compounds derived from oxadiazoles have been reported to exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

These findings position 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one as a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of oxadiazole derivatives:

- Cytotoxicity Studies : A study demonstrated that specific derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin against leukemia cell lines .

- Mechanistic Insights : Molecular docking studies suggested strong hydrophobic interactions between oxadiazole derivatives and target proteins, enhancing their efficacy as enzyme inhibitors .

- Apoptosis Induction : Flow cytometry assays confirmed that these compounds could induce apoptosis in cancer cell lines through activation of intrinsic pathways involving p53 and caspases .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, and what are common pitfalls in its purification?

- Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., amidoximes with carbonyl derivatives) to form the oxadiazole ring, followed by functionalization of the pyridinone moiety. Key steps include protecting the aminoethyl group during synthesis to avoid side reactions. Purification via recrystallization or column chromatography is critical due to potential byproducts from incomplete cyclization. A common pitfall is low solubility in polar solvents, which can be mitigated using mixed solvent systems (e.g., DMF/water) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Use H and C NMR to verify the presence of characteristic peaks (e.g., pyridinone C=O at ~165 ppm, oxadiazole C=N signals).

- X-ray crystallography : Employ programs like SHELXL ( ) for refinement of crystal structures, ensuring accurate bond lengths and angles for the oxadiazole and pyridinone rings.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary biochemical targets and mechanisms associated with this compound based on current literature?

- Mechanistic Insights : Structural analogs (e.g., oxadiazole-containing DPP-4 inhibitors) suggest potential inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4), impacting glucose metabolism and inflammation. The aminoethyl group may enhance binding to charged active sites. In vitro assays (e.g., fluorogenic substrate cleavage) are recommended to validate target engagement .

Advanced Research Questions

Q. What strategies can mitigate the low aqueous solubility of this compound in in vitro assays?

- Methodology :

- Co-solvents : Use biocompatible solvents (e.g., DMSO ≤1%) to improve solubility without disrupting assay integrity.

- Prodrug design : Introduce temporary hydrophilic groups (e.g., phosphate esters) cleaved under physiological conditions.

- Structural analogs : Replace the aminoethyl group with polar substituents (e.g., hydroxyl or carboxylate) while retaining activity .

Q. How should researchers approach conflicting data regarding the compound's efficacy across different enzymatic assays?

- Methodology :

- Orthogonal assays : Cross-validate using fluorometric, colorimetric, and radiometric assays to rule out interference from compound autofluorescence or solvent effects.

- Kinetic studies : Determine values under standardized conditions (pH, temperature) to reconcile discrepancies in IC values.

- Structural analysis : Compare binding modes via molecular docking or crystallography to identify assay-specific conformational changes .

Q. What considerations are essential for designing in vivo studies to evaluate the compound's pharmacokinetics and metabolite profiling?

- Methodology :

- Bioavailability : Assess oral absorption using Caco-2 cell monolayers and plasma stability assays.

- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of the oxadiazole ring or glucuronidation of the pyridinone).

- Tissue distribution : Use radiolabeled compound or PET imaging to quantify uptake in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.